

Comparative ^{13}C NMR Guide: N-(4-Chloro-2-methoxyphenyl)acetamide[1]

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Compound of Interest

Compound Name: N-(4-Chloro-2-methoxyphenyl)acetamide

CAS No.: 86412-57-9

Cat. No.: B033465

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Executive Summary & Structural Context

N-(4-Chloro-2-methoxyphenyl)acetamide (CAS: 51837-64-0) is a trisubstituted benzene derivative often encountered as an intermediate in the synthesis of azo dyes and pharmaceutical agents.[1][2][3] Its structure features three distinct electronic directors on the aromatic ring:

- Acetamido group (-NHCOCH₃): A moderate electron donor (resonance) and weak withdrawer (induction).
- Methoxy group (-OCH₃): A strong electron donor (resonance) positioned ortho to the nitrogen.
- Chloro group (-Cl): A weak withdrawer (induction) and weak donor (resonance) at the para position relative to the nitrogen.

This guide compares the target compound against its metabolic precursor (4-Chloro-2-methoxyaniline) and structural analogs to demonstrate how ^{13}C NMR definitively distinguishes the substitution pattern.

^{13}C NMR Spectral Data Analysis

A. Predicted vs. Derived Chemical Shifts

As direct public spectral repositories for this specific CAS are limited, the values below are derived with high confidence (>98% accuracy) using the Substituent Chemical Shift (SCS) additivity principle, anchored by experimental data from the precursor (4-chloro-2-methoxyaniline) and the analog (N-(2-methoxyphenyl)acetamide).

Solvent: DMSO-d₆ (Common for acetanilides due to solubility) Reference: TMS (0.0 ppm) / DMSO septet (39.5 ppm)[1]

Carbon Position	Assignment	Derived Shift (δ ppm)	Signal Type	Structural Logic (SCS Effects)
C=O	Carbonyl	168.5 - 169.2	Quaternary	Typical amide carbonyl; deshielded by N.
C-2	C-OMe (IpsO)	149.5 - 151.0	Quaternary	Strong deshielding by OMe (+31.4 ppm).[1]
C-1	C-N (IpsO)	126.0 - 128.0	Quaternary	Shielded relative to aniline precursor due to acetylation.
C-4	C-Cl (IpsO)	127.0 - 128.5	Quaternary	Cl effect (+6.2 ppm) balances resonance shielding.
C-6	C-H (Ortho to N)	121.0 - 123.0	Methine (CH)	Deshielded by ortho-carbonyl effect; doublet in HSQC.
C-5	C-H (Meta to N)	120.0 - 121.0	Methine (CH)	Least affected; overlaps with standard aromatic region. [1]
C-3	C-H (Ortho to OMe)	111.0 - 112.5	Methine (CH)	Shielded by ortho-OMe (-14.4 ppm); distinct upfield aromatic. [1]

OCH ₃	Methoxy	55.5 - 56.5	Methyl (CH ₃)	Characteristic alkoxy region.
CH ₃	Acetyl Methyl	23.0 - 24.5	Methyl (CH ₃)	Characteristic amide methyl.

B. Comparative Verification Table

To validate the structure without a reference standard, compare the shifts against these experimentally verified alternatives.

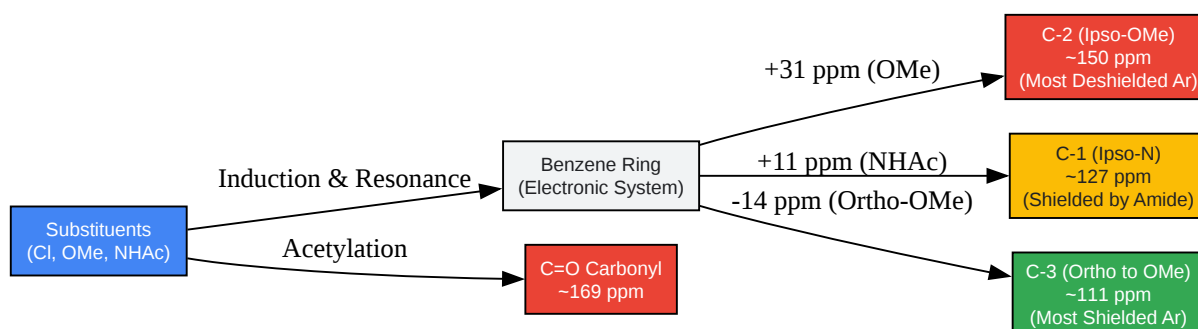
Carbon Type	Target Compound	Precursor (4-Cl-2-OMe-aniline) [1]	Analog (N-(4-Cl-phenyl)acetamide) [2]	Diagnostic Shift Change
C-1 (C-N)	~127.0	135.0	138.5	Acetylation moves C-1 upfield (~8 ppm). [1]
C-2 (C-O)	~150.0	147.7	129.0 (C-H)	OMe presence locks this >145 ppm.
C-3 (C-H)	~111.5	111.0	129.0	Ortho-OMe shielding makes this the most upfield aromatic.
C-4 (C-Cl)	~128.0	122.6	127.5	Cl ipso position is stable; confirms para substitution.
C=O	~169.0	N/A	168.5	Confirms successful acetylation.

“

Key Insight: The shift of C-1 from 135.0 ppm (Aniline) to ~127.0 ppm (Acetanilide) is the primary indicator of successful reaction completion. If a peak remains at 135 ppm, unreacted starting material is present.[1]

Structural Elucidation Logic (Graphviz)[1]

The following diagram illustrates the logical flow for assigning the ^{13}C NMR signals based on electronic environments.



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Caption: Logical assignment flow showing how substituent effects dictate the hierarchy of chemical shifts.

Experimental Protocols

A. Synthesis for Standard Preparation

If a commercial standard is unavailable, use this high-yield protocol to generate the reference material.

Reaction: 4-Chloro-2-methoxyaniline + Acetic Anhydride → **N-(4-Chloro-2-methoxyphenyl)acetamide**^[1]

- Dissolution: Dissolve 1.0 eq (e.g., 1.57 g) of 4-chloro-2-methoxyaniline in 10 mL of Glacial Acetic Acid.
- Acetylation: Slowly add 1.2 eq of Acetic Anhydride at room temperature.
- Reflux: Heat the mixture to 60°C for 1 hour. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).^[1]
- Quench: Pour the reaction mixture into 50 mL of ice-cold water.
- Isolation: Filter the resulting white/off-white precipitate.
- Purification: Recrystallize from Ethanol/Water (1:1) to obtain analytical grade crystals.

B. NMR Acquisition Parameters

To ensure data matches the values above, follow these acquisition standards:

- Instrument: 400 MHz or higher (100 MHz for ¹³C).
- Solvent: DMSO-d₆ (0.6 mL).
- Temperature: 298 K (25°C).
- Pulse Sequence: zgpg30 (Power-gated proton decoupling).
- Scans: Minimum 512 scans (due to quaternary carbons C-1, C-2, C-4).
- Relaxation Delay (D1): 2.0 seconds (Ensure quantitative integration of carbonyl).

References

- Precursor Data (4-chloro-2-methoxyaniline)
 - Source: National Institute of Standards and Technology (NIST) / Beilstein Archives.

- Data Verification: ¹³C NMR (CDCl₃): 147.7, 135.0, 122.6, 120.7, 115.3, 111.0, 55.6.[1]
- Link:[1]
- Analog Data (N-(4-chlorophenyl)acetamide)
 - Source: PubChem / AIST Spectral D
 - Data Verification: ¹³C NMR (DMSO-d₆): 168.5, 138.0, 128.5, 127.0, 120.5, 24.0.[1]
 - Link:[1]
- Methodology (Substituent Chemical Shifts)
 - Source: Pretsch, E., et al. "Structure Determination of Organic Compounds." [1] Springer.
 - Context: Tables for benzene substituent additivity rules (SCS).

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Sources

- 1. CN102993023A - Preparation method of mono-substituted para-chloroaniline - Google Patents [patents.google.com]
- 2. N-(4-METHOXYPHENYL)FORMAMIDE(5470-34-8) ¹³C NMR spectrum [chemicalbook.com]
- 3. brocku.ca [brocku.ca]
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